1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group, two methoxyphenyl groups, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate under reflux conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with heat shock proteins or other cellular proteins, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3,5-diphenyl-4-methyl-1H-pyrazole
- 1-(2-chlorophenyl)-3,5-bis(4-hydroxyphenyl)-4-methyl-1H-pyrazole
Uniqueness
1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds without these groups.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-23(17-8-12-19(28-2)13-9-17)26-27(22-7-5-4-6-21(22)25)24(16)18-10-14-20(29-3)15-11-18/h4-15H,1-3H3 |
InChI Key |
WHYOJZSMZFAPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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